Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine
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Overview
Description
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a compound that features a benzyl group attached to a pyrazole ring, which is further connected to another benzyl group via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions.
Formation of the Amine Linkage: The final step involves the formation of the amine linkage, which can be achieved through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Bases like sodium hydride and potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced pyrazole and benzyl derivatives.
Substitution: Various substituted benzyl-pyrazole derivatives.
Scientific Research Applications
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the benzyl amine linkage.
Benzyl-1H-pyrazole: Contains a benzyl group attached to the pyrazole ring but without the additional benzyl group and amine linkage.
Uniqueness
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is unique due to its dual benzyl groups and amine linkage, which confer specific chemical and biological properties not found in simpler pyrazole derivatives.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-5-8-16(10-17)12-19-11-15-6-3-2-4-7-15/h2-10,13-14,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFYUIIFAGCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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